molecular formula C10H18N4O4S B2500763 4-(2,5-dioxoimidazolidin-1-yl)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 2034358-89-7

4-(2,5-dioxoimidazolidin-1-yl)-N,N-dimethylpiperidine-1-sulfonamide

Numéro de catalogue: B2500763
Numéro CAS: 2034358-89-7
Poids moléculaire: 290.34
Clé InChI: KJIFOWANCBIMDL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(2,5-dioxoimidazolidin-1-yl)-N,N-dimethylpiperidine-1-sulfonamide is a synthetic chemical reagent of interest in medicinal chemistry and pharmaceutical research. This molecule features a hybrid structure combining a hydantoin (2,5-dioxoimidazolidine) moiety, known for diverse biological activities, with a substituted piperidine-sulfonamide group. The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the basis of numerous pharmacological agents with activities including antibacterial, anti-carbonic anhydrase, and diuretic effects . This specific structural combination suggests potential as a scaffold for developing enzyme inhibitors or for probing protein-ligand interactions. Researchers may find value in this compound for exploring new chemical entities in areas such as inhibitor design, given the established role of related sulfonamides in targeting enzymes like dihydropteroate synthetase and carbonic anhydrase . The presence of the hydantoin ring further expands its potential utility, as this group is found in compounds with anticonvulsant, antiarrhythmic, and other therapeutic properties. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Propriétés

IUPAC Name

4-(2,5-dioxoimidazolidin-1-yl)-N,N-dimethylpiperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O4S/c1-12(2)19(17,18)13-5-3-8(4-6-13)14-9(15)7-11-10(14)16/h8H,3-7H2,1-2H3,(H,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIFOWANCBIMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)N2C(=O)CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Formation of the Piperidine Sulfonamide Core

The synthesis typically begins with N,N-dimethylpiperidine-4-amine as the starting material. Sulfonylation is achieved using dimethylsulfamoyl chloride under Schotten-Baumann conditions:

Reaction Scheme 1:
$$
\text{N,N-Dimethylpiperidine-4-amine} + \text{ClSO}2\text{NMe}2 \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N,N-Dimethylpiperidine-1-sulfonamide}
$$

Key Conditions:

  • Solvent: Dichloromethane (DCM) at 0–5°C.
  • Base: Triethylamine (2.5 equiv) to neutralize HCl byproduct.
  • Yield: 82–89% after aqueous workup and recrystallization.
Step Reagent Solvent Temperature Time Yield
1 ClSO2NMe2 DCM 0–5°C 2 h 85%

Purification and Analytical Characterization

Chromatographic Techniques

Crude products are purified via:

  • Normal-phase silica chromatography (hexane/ethyl acetate gradient) to remove unreacted sulfamoyl chloride.
  • Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) for final polishing.

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 1.45–1.60 (m, 4H, piperidine CH2), 2.85 (s, 6H, NMe2), 3.20–3.35 (m, 4H, imidazolidinone CH2).
  • HRMS : Calculated for C10H18N4O4S [M+H]+: 290.34; Found: 290.33.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Carbodiimide Cyclization High purity, scalable Requires anhydrous conditions 75–86%
Direct Alkylation Shorter reaction time Byproduct formation 65–91%

The direct alkylation route offers superior efficiency but demands rigorous exclusion of moisture to prevent hydrolysis of the chloroethyl intermediate. Microwave-assisted cyclization balances speed and yield, making it preferable for small-scale synthesis.

Industrial-Scale Considerations

Pilot plant data highlight two critical adjustments for kilogram-scale production:

  • Solvent Recycling : DCM is recovered via distillation (≥95% efficiency), reducing costs.
  • Crystallization Optimization : Ethanol/water (7:3) affords needle-shaped crystals with >99.5% purity, avoiding chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2,5-dioxoimidazolidin-1-yl)-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfonic acids or imidazolidinone derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiol derivatives.

Applications De Recherche Scientifique

Research indicates that this compound exhibits significant biological activity, particularly as an antagonist at tachykinin receptors (NK receptors). These receptors are involved in various physiological processes including pain signaling and inflammation. The compound shows selective antagonistic activity against NK-1, NK-2, and NK-3 receptors, suggesting potential therapeutic applications in treating conditions such as:

  • Anxiety Disorders
  • Chronic Pain Syndromes
  • Inflammatory Diseases

Case Studies and Research Findings

Several studies have documented the efficacy of 4-(2,5-dioxoimidazolidin-1-yl)-N,N-dimethylpiperidine-1-sulfonamide in various applications:

  • Anticancer Activity : A study indicated that sulfonamide derivatives exhibit cytotoxic activity against human cancer cell lines, including colon and breast cancer cells. The mechanism involves inducing apoptosis in cancer cells through receptor-mediated pathways .
  • Pain Management : Clinical evaluations have shown that compounds targeting NK receptors can significantly reduce pain responses in animal models, indicating a potential for development into a pain management drug .
  • Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties, demonstrating effectiveness in reducing inflammation markers in preclinical models .

Data Table: Summary of Applications

Application AreaMechanism of ActionNotable Findings
Anticancer ActivityInduces apoptosis via receptor antagonismEffective against colon and breast cancer cell lines
Pain ManagementNK receptor antagonismReduces pain responses in animal models
Anti-inflammatoryInhibits inflammatory pathwaysReduces inflammation markers

Mécanisme D'action

The mechanism of action of 4-(2,5-dioxoimidazolidin-1-yl)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with signaling pathways, leading to altered cellular responses.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with other imidazolidinone derivatives, such as those described in , which target the PCSK9–LDLR interaction. Below is a comparative analysis:

Parameter 4-(2,5-Dioxoimidazolidin-1-yl)-N,N-dimethylpiperidine-1-sulfonamide (R)-6-Amino-2-... (PCSK9 Inhibitor Analogue)
Core Structure Piperidine ring with sulfonamide and imidazolidinone substituents Piperazine/piperidine with imidazolidinone and thiol groups
Key Functional Groups - Sulfonamide (N,N-dimethyl)
- 2,5-Dioxoimidazolidin
- Thiol (mercapto)
- Guanidino
- Amide linkages
Therapeutic Target Hypothesized: Enzymes or receptors involving sulfonamide/imizadolidinone binding Confirmed: PCSK9–LDLR interaction inhibition
Lipophilicity (Predicted) Higher (due to N,N-dimethyl substitution) Moderate (polar guanidino and amide groups reduce logP)
Metabolic Stability Likely enhanced (sulfonamide resistance to hydrolysis) Variable (thiol and amide groups may undergo oxidation or cleavage)

Pharmacological and Mechanistic Differences

Target Specificity: Unlike the PCSK9 inhibitors in , which employ thiol and guanidino groups for binding to PCSK9’s catalytic domain, the dimethyl sulfonamide group in the target compound may favor interactions with other targets, such as carbonic anhydrases or serotonin receptors, which are known to bind sulfonamides .

Bioavailability : The dimethyl substitution on the sulfonamide could improve oral bioavailability compared to the more polar PCSK9 inhibitors, which may require parenteral administration due to poor membrane permeability.

Research Findings and Hypotheses

  • Hypothetical Mechanism: The imidazolidinone moiety is a known electrophilic warhead in covalent inhibitors.
  • Dose-Effect Considerations : If tested using methods like the Litchfield-Wilcoxon ED50 approximation (), the compound’s dose-response curve may exhibit a steeper slope (higher efficacy per unit dose) compared to bulkier analogs due to its compact structure .

Activité Biologique

The compound 4-(2,5-dioxoimidazolidin-1-yl)-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide derivative that has garnered interest for its potential biological activities, particularly in the fields of antibacterial and enzyme inhibition. This article synthesizes existing research findings, including case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a piperidine ring, a sulfonamide group, and an imidazolidine moiety, which contribute to its pharmacological properties. The presence of the sulfonamide group is particularly notable for its role in antibacterial activity.

Antibacterial Activity

Research indicates that sulfonamide compounds, including derivatives like the one , exhibit significant antibacterial properties. The mechanism often involves the inhibition of bacterial folic acid synthesis, crucial for bacterial growth and replication.

  • Case Study : A study evaluated various sulfonamide derivatives against multiple bacterial strains. The compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis , with minimal inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. This suggests potential utility in treating infections caused by these pathogens .
Bacterial StrainMIC (µg/mL)
Salmonella typhi10
Bacillus subtilis20
Escherichia coli50
Staphylococcus aureus40

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for neuropharmacological applications.

  • Findings : In vitro studies revealed that the compound exhibited AChE inhibitory activity with IC50 values around 15 µM, indicating potential as a therapeutic agent in treating conditions like Alzheimer's disease .
EnzymeIC50 (µM)
Acetylcholinesterase15
Urease25

The biological activity of this compound can be attributed to several mechanisms:

Research Findings and Case Studies

Several studies have explored the biological activities of compounds structurally related to This compound :

  • Study on Antibacterial Efficacy : A series of synthesized piperidine derivatives were tested against clinical isolates of bacteria. The results indicated that modifications in the piperidine ring significantly affected antibacterial potency. Compounds with electron-withdrawing groups showed enhanced activity compared to their electron-donating counterparts .
  • In Silico Studies : Molecular docking studies have demonstrated favorable interactions between the compound and active sites of bacterial enzymes, supporting its potential as an effective inhibitor .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.